3-amino-4-phenyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
3-amino-4-phenyl-1H-pyrazole-5-carboxylic acid: is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, is characterized by its unique structure, which includes an amino group, a phenyl group, and a carboxylic acid group attached to a pyrazole ring. The presence of these functional groups makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
Pyrazoles are known to be versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Mode of Action
It’s known that pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This could impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety, since a change in structure translates into changes in properties .
Biochemical Pathways
Pyrazoles are known to be precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo[1,5-a]pyrimidines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-4-phenyl-1H-pyrazole-5-carboxylic acid typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. One common method is the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent functional group transformations .
Industrial Production Methods: Industrial production of this compound often employs multi-step synthesis processes that ensure high yield and purity. These processes may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-amino-4-phenyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, 3-amino-4-phenyl-1H-pyrazole-5-carboxylic acid is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazolo[1,5-a]pyrimidines, which have significant pharmaceutical applications .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development .
Medicine: In medicine, derivatives of this compound are explored for their anti-inflammatory, antimicrobial, and anticancer properties. These derivatives are being investigated for their ability to inhibit specific enzymes and pathways involved in disease progression .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes .
Comparison with Similar Compounds
- 3-amino-4-phenyl-1H-pyrazole-5-carboxamide
- 3-amino-4-phenyl-1H-pyrazole-5-carboxylate
- 3-amino-4-phenyl-1H-pyrazole-5-sulfonic acid
Uniqueness: 3-amino-4-phenyl-1H-pyrazole-5-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the pyrazole ring. This dual functionality allows for a wide range of chemical modifications and applications. Compared to its analogs, it offers greater versatility in synthetic chemistry and potential biological activity .
Properties
IUPAC Name |
3-amino-4-phenyl-1H-pyrazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c11-9-7(6-4-2-1-3-5-6)8(10(14)15)12-13-9/h1-5H,(H,14,15)(H3,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSYNYUJSLLDSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NN=C2N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1238343-38-8 |
Source
|
Record name | 3-amino-4-phenyl-1H-pyrazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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